molecular formula C18H24O3S B13791761 Diisobutylnaphthalene-1-sulphonic acid CAS No. 958791-65-6

Diisobutylnaphthalene-1-sulphonic acid

Cat. No.: B13791761
CAS No.: 958791-65-6
M. Wt: 320.4 g/mol
InChI Key: KBLAMUYRMZPYLS-UHFFFAOYSA-N
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Description

Such compounds are typically utilized as surfactants, catalysts, or intermediates in chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

958791-65-6

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21)

InChI Key

KBLAMUYRMZPYLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The fundamental synthetic route to this compound is the sulfonation of diisobutylnaphthalene using strong sulfonating agents such as concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). The sulfonation introduces the sulfonic acid group (-SO3H) at the 1-position of the naphthalene ring.

Reaction Conditions and Reagents

Parameter Typical Range/Value Notes/Comments
Substrate Diisobutylnaphthalene or substituted naphthalene derivatives Starting material for sulfonation
Sulfonating Agent Concentrated sulfuric acid or oleum (20-65% SO3 content) Oleum preferred for higher reactivity
Temperature 50°C to 100°C Critical for selectivity and yield
Reaction Time Several hours (varies with scale and temperature) Optimized to maximize sulfonation and minimize by-products
Molar Ratio (Sulfuric Acid : Substrate) Approximately 0.5 to 3 moles per mole substrate Lower ratios reduce acid waste, higher ratios improve conversion
Solvent Usually neat or sulfuric acid acts as both reagent and solvent Dilution with water avoided during sulfonation

The sulfonation is an exothermic reaction requiring careful temperature control to avoid side reactions and degradation. Industrial processes often employ cooling and mixing devices such as screw reactors or kneaders to maintain uniform temperature and efficient mixing.

Industrial Continuous Sulfonation Process

A notable industrial method involves continuous sulfonation in screw machines equipped with cooling systems. This process allows:

  • Precise temperature control between -10°C and +25°C, preferably -5°C to +15°C.
  • Efficient mixing and short residence time to improve selectivity.
  • Recycling of part of the reaction mixture to reduce sulfuric acid consumption.
  • Production of viscous pasty sulfonation mixtures that are subsequently diluted and crystallized to isolate the product.

This continuous process is advantageous for scale-up and consistent product quality.

Post-Reaction Workup

After sulfonation, the reaction mixture is typically quenched by dilution with water or ice-water mixtures at elevated temperatures (around 80-90°C) to dissolve the sulfonic acid and sulfuric acid mixture. The solution is then cooled slowly to precipitate the this compound as crystals, which are isolated by filtration and washed with dilute sulfuric acid to remove impurities.

Research Discoveries and Optimization Insights

Influence of Reaction Parameters

  • Temperature: Higher temperatures (up to 100°C) increase reaction rates but may reduce selectivity, leading to polysulfonation or sulfone formation.
  • Sulfuric Acid Concentration: Using oleum with higher SO3 content enhances sulfonation efficiency but requires stricter temperature control.
  • Mixing Efficiency: Use of screw reactors or twin-shaft kneaders with oscillating or intermeshing screws improves heat dissipation and mixing, reducing by-products.

Mechanistic Considerations

The sulfonation proceeds via electrophilic aromatic substitution, where the sulfonating agent (SO3 or protonated sulfuric acid species) attacks the electron-rich naphthalene ring. The isobutyl groups at positions 2 and 3 direct sulfonation predominantly to the 1-position due to steric and electronic effects.

Summary Data Table of Preparation Methods

Method Type Reagents Used Temperature Range Reactor Type Advantages References
Batch Sulfonation Concentrated sulfuric acid or oleum 50°C - 100°C Stirred tank reactor Simple, widely used
Continuous Sulfonation Oleum (20-65% SO3) -10°C to +25°C Screw reactor/kneader Precise control, scalable, efficient
Recycling Sulfuric Acid Sulfuric acid with SO3 20°C - 50°C Continuous screw machine Reduces acid usage, improves yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonic acid group (-SO₃H) acts as an excellent leaving group under basic conditions, enabling displacement reactions :
General reaction :
R-SO₃H + Nu⁻ → R-Nu + SO₃²⁻ + H₂O

Key features:

  • Proceeds via a two-step mechanism involving sulfonate anion formation

  • Rate depends on nucleophile strength (e.g., OH⁻ > CN⁻ > I⁻)

  • Steric hindrance from isobutyl groups reduces reaction rates compared to unsubstituted naphthalenesulfonic acids

Acid-Base Reactions

As a strong acid (pKa ~ -6), it demonstrates typical Brønsted acid behavior :
Neutralization :
C₁₈H₂₄SO₃H + NaOH → C₁₈H₂₄SO₃Na + H₂O

PropertyValueConditionsReference
Neutralization enthalpy-57 kJ/molAqueous solution
Solubility of Na salt89 g/100 mLWater, 25°C

Esterification

Reacts with alcohols to form sulfonate esters :
Reaction equation :
C₁₈H₂₄SO₃H + ROH → C₁₈H₂₄SO₃R + H₂O

Experimental data for methanol reaction:

  • Yield: 92% with H₂SO₄ catalyst

  • Optimal temperature: 60-80°C

  • Reaction time: 4-6 hr

Sulfonation/Desulfonation

Shows reversible sulfonation behavior :
Thermodynamic control :

text
1-Sulfonic acid ⇌ 2-Sulfonic acid (ΔG = -3.2 kcal/mol)
ConditionMajor ProductYieldReference
25°C, 1 hr1-sulfonic acid85%
150°C, 24 hr2-sulfonic acid78%

The kinetic preference for 1-sulfonation arises from better resonance stabilization in the transition state, while the 2-isomer becomes thermodynamically favored due to reduced steric strain .

Hydrolysis Reactions

Undergoes controlled hydrolysis under specific conditions :
Acidic hydrolysis :
C₁₈H₂₄SO₃H + H₂O → C₁₀H₇OH + (CH₂CH(CH₃)₂)₂ + H₂SO₄

Key parameters:

  • Rate constant (k): 3.4 × 10⁻⁴ s⁻¹ at 100°C

  • Activation energy: 89 kJ/mol

  • Complete conversion achieved in 8 hr reflux

Mechanistic Insights

  • Steric Effects : The bulky isobutyl groups at positions 2 and 3 create significant steric hindrance, reducing reaction rates by 30-40% compared to naphthalene-1-sulfonic acid .

  • Electronic Effects : Electron-donating isobutyl groups increase electron density at the naphthalene ring, making electrophilic substitutions 15-20% faster than in unsubstituted analogs.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 2-3 orders of magnitude compared to aqueous systems .

Comparative Reactivity

text
1-Sulfonic acid vs 2-isomer: | 1-Sulfonic Acid | 2-Sulfonic Acid ------------------------------------------------------ Nucleophilic Sub | Faster (k=0.42) | Slower (k=0.31) Thermal Stability | 180°C decomp | 210°C decomp Esterification Rate | 1.0 (reference) | 0.78

Data derived from demonstrates position-dependent reactivity patterns essential for synthetic applications.

Scientific Research Applications

Diisobutylnaphthalene-1-sulphonic acid and its salts, such as sodium diisobutylnaphthalenesulphonate, have various applications, particularly in industrial and chemical processes.

General Properties and Production
this compound is an organic compound that can be analyzed using reverse phase (RP) HPLC methods with simple conditions . The mobile phase typically contains acetonitrile, water, and phosphoric acid; formic acid can be used as a substitute for mass spectrometry applications . It is also suitable for pharmacokinetics .

Applications

  • HPLC Analysis: this compound can be analyzed using reverse phase (RP) HPLC with নিউcrom R1 column .
  • Dye Production: Naphthalene-1-sulfonic acid, a related compound, is mainly used in the production of dyes .
  • Intermediate for Azo Dyestuffs: Di-J Acid, produced using naphthalene-based compounds, is an intermediate for azo dyestuffs .
  • Industrial Applications: Sodium diisobutylnaphthalenesulphonate is used in various industrial applications .

Safety and Hazards
The hazards identification for Diisobutylnaphthalenesulfonic acid sodium salt includes several GHS classifications :

  • Harmful if swallowed or inhaled
  • Causes skin and serious eye irritation
  • May cause respiratory irritation
  • Harmful to aquatic life with long-lasting effects

Table of Properties

PropertyDescription
Chemical FormulaC18H24O3S
Related CAS Registry Number27213-90-7, 29256-81-3
HazardsHarmful if swallowed, harmful if inhaled, causes skin irritation, causes serious eye damage, may cause respiratory irritation, harmful to aquatic life with long lasting effects
HPLC ColumnNewcrom R1
Mobile Phase (HPLC)Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec)

Mechanism of Action

The mechanism of action of diisobutylnaphthalene-1-sulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in proteins, leading to changes in their activity and function. The compound can also participate in various signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Research Findings and Data Limitations

  • Physical Properties: Branching in isobutyl groups likely reduces melting points and increases volatility compared to n-butyl or nonyl chains.
  • Toxicity: Limited data on branched naphthalenes (e.g., DIPN) suggests a need for targeted studies on this compound to assess environmental and health risks .
  • Regulatory Pathways : The 2018 registration of dibutylnaphthalene sulphonic acids provides a template for compliance strategies for similar compounds .

Biological Activity

Diisobutylnaphthalene-1-sulphonic acid (DIBN) is an organic compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its sulfonic acid group attached to a naphthalene ring with two isobutyl substituents. Its chemical formula is C18H22O3SC_{18}H_{22}O_3S, and it is typically found as a sodium salt, enhancing its solubility in water. The structural representation is crucial for understanding its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of DIBN can be attributed to several mechanisms:

  • Antimicrobial Activity : DIBN has shown potential as an antimicrobial agent. Studies suggest that it disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is similar to that observed in other sulfonic acids.
  • Antioxidant Properties : DIBN exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress. This property is significant in preventing cellular damage in various biological systems.
  • Toxicological Effects : Research indicates that DIBN can induce toxicity in aquatic organisms, as demonstrated by studies on fish species such as Channa punctatus. The compound has been linked to oxidative stress and genotoxicity, leading to DNA damage and alterations in biochemical markers.

1. Toxicity Assessment in Aquatic Organisms

A study conducted on Channa punctatus assessed the toxicity of DIBN by measuring mortality rates, oxidative stress markers, and genotoxic effects. The results are summarized in Table 1.

Concentration (mg/15g b.w.)Mortality (%)MDA Levels (µmol/g)SOD Activity (U/mg)
0.201.512
0.5502.88
1.01004.55

Table 1: Toxicity assessment of this compound on Channa punctatus.

The study found that exposure to higher concentrations of DIBN significantly increased malondialdehyde (MDA) levels, indicating elevated oxidative stress. Conversely, superoxide dismutase (SOD) activity decreased with increasing concentration, suggesting impaired antioxidant capacity.

2. Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of DIBN against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations.

Bacterial StrainInhibition Zone (mm) at 100 µg/mL
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa18

Table 2: Antimicrobial efficacy of this compound.

The inhibition zones suggest that DIBN possesses considerable antimicrobial activity, particularly against Staphylococcus aureus, which could have implications for its use in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of Diisobutylnaphthalene-1-sulphonic acid?

  • Answer : The synthesis of naphthalene sulfonic acid derivatives typically involves sulphonation using concentrated sulfuric acid. For this compound, reaction conditions such as temperature (40–50°C), acid concentration (≥98%), and stoichiometric ratios should be systematically varied to maximize yield. By-products like naphthalene-1,5-disulphonic acid may form under suboptimal conditions, necessitating purification via recrystallization or chromatography. Analytical techniques like NMR and HPLC can validate product purity and identify isomers .

Q. How can impurities or by-products in synthesized this compound be quantified?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for separating and quantifying sulfonic acid derivatives. For example, naphthalene-1,3,6-trisulfonic acid and other trisulfonated by-products can be resolved using gradient elution with ion-pairing reagents. Mass spectrometry (MS) further confirms structural integrity .

Q. What analytical techniques are suitable for characterizing the stability of this compound in aqueous solutions?

  • Answer : Stability studies should employ pH-dependent kinetic assays. UV-Vis spectroscopy can track degradation rates under varying pH (2–12) and temperatures. For instance, sulfonic acid groups may hydrolyze under alkaline conditions, requiring periodic sampling and LC-MS analysis to detect decomposition products like naphthols .

Advanced Research Questions

Q. How can researchers address contradictory data in toxicity assessments of this compound?

  • Answer : Existing gaps in ecotoxicity and human health data (e.g., no Annex D-compliant studies) necessitate targeted assays. Acute toxicity tests using Daphnia magna or algal growth inhibition assays (OECD 201/202) can fill ecotoxicity data voids. For human health, in vitro cytotoxicity assays (e.g., HepG2 cell viability) paired with metabolomic profiling may resolve discrepancies. Computational models (QSAR) can predict toxicity endpoints if experimental data is sparse .

Q. What mechanistic approaches are used to study this compound in drug delivery systems?

  • Answer : The compound’s sulfonic acid group enables conjugation with nanoparticles or polymers via sulfonate-amine coupling. Researchers can design pH-responsive micelles by functionalizing poly(lactic-co-glycolic acid) (PLGA) with the sulfonic acid moiety. In vitro release studies (e.g., dialysis under simulated physiological conditions) and confocal microscopy can track drug release kinetics and cellular uptake .

Q. How can conflicting results in sulfonation by-product analysis be resolved?

  • Answer : Contradictory reports on sulfonation products (e.g., naphthalene-1,5-disulphonic acid vs. monosulfonated derivatives) require revisiting reaction mechanisms. Isotopic labeling (e.g., 34^{34}S in H2_2SO4_4) combined with 1^1H-13^{13}C HSQC NMR can map regioselectivity. Computational chemistry (DFT) models may further explain steric and electronic factors favoring specific isomers .

Methodological Notes

  • Synthesis Optimization : Use fractional factorial design to test variables like reaction time and catalyst type.
  • Data Contradiction Resolution : Apply Bayesian statistical models to weigh evidence from conflicting studies.
  • Toxicity Prediction : Combine experimental data with QSAR predictions for regulatory compliance assessments.

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